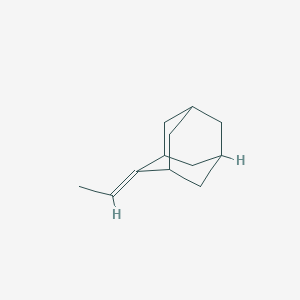

2-Ethylideneadamantane

Description

Structure

3D Structure

Properties

CAS No. |

13376-16-4 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

2-ethylideneadamantane |

InChI |

InChI=1S/C12H18/c1-2-12-10-4-8-3-9(6-10)7-11(12)5-8/h2,8-11H,3-7H2,1H3 |

InChI Key |

DDSATBSDGAPDPM-UHFFFAOYSA-N |

SMILES |

CC=C1C2CC3CC(C2)CC1C3 |

Canonical SMILES |

CC=C1C2CC3CC(C2)CC1C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylideneadamantane and Its Precursors

Strategies for Carbon-Carbon Double Bond Formation within Adamantane (B196018) Derivatives

The introduction of a C=C double bond onto the adamantane framework can be achieved through several established synthetic transformations. For exocyclic double bonds, as in 2-ethylideneadamantane, elimination reactions are a common and effective approach. Alternatively, ring-expansion reactions of smaller, functionalized adamantane precursors can also lead to the desired ethylidene moiety through carbocationic rearrangements.

Elimination Reactions Towards this compound

Elimination reactions provide a direct method for the formation of the ethylidene group on the adamantane core. These reactions typically involve the removal of a leaving group and a proton from adjacent carbon atoms.

Dehydrohalogenation of a suitable 2-(1-haloethyl)adamantane precursor is a viable route to this compound. This reaction is typically carried out in the presence of a strong, non-nucleophilic base to favor elimination over substitution. The stereochemical outcome of the E2 elimination is dictated by the anti-periplanar arrangement of the proton to be abstracted and the leaving group. This geometric constraint is crucial for efficient orbital overlap in the transition state leading to the formation of the π-bond. In the rigid adamantane framework, the conformational flexibility is limited, which can influence the accessibility of protons for abstraction and thus the feasibility of the elimination reaction.

For an E2 reaction to proceed, the C-H and C-X (where X is a halogen) bonds must be in the same plane and on opposite sides of the C-C bond. The choice of base and solvent is critical in controlling the reaction pathway.

| Precursor | Base | Solvent | Major Product |

|---|---|---|---|

| 2-(1-Bromoethyl)adamantane | Potassium tert-butoxide | tert-Butanol | This compound |

| 2-(1-Chloroethyl)adamantane | Sodium ethoxide | Ethanol | This compound |

The acid-catalyzed dehydration of 2-(1-hydroxyethyl)adamantane presents another pathway to this compound. This E1 reaction proceeds through a carbocation intermediate. The protonation of the hydroxyl group by a strong acid leads to the formation of a good leaving group (water). Departure of water generates a secondary carbocation at the ethyl side chain. A subsequent deprotonation from the adjacent carbon of the adamantane ring by a weak base (such as water or the conjugate base of the acid) forms the exocyclic double bond. Due to the involvement of a carbocation intermediate, rearrangements are possible, although in this specific case, the secondary carbocation is adjacent to the bulky adamantyl group, which may disfavor rearrangements that would lead to increased steric strain.

| Precursor | Acid Catalyst | Temperature (°C) | Major Product |

|---|---|---|---|

| 2-(1-Hydroxyethyl)adamantane | Sulfuric Acid | 100-120 | This compound |

| 2-(1-Hydroxyethyl)adamantane | Phosphoric Acid | 150-170 | This compound |

When an elimination reaction can lead to more than one alkene product, the regioselectivity is governed by Zaitsev's rule and Hofmann's rule. Zaitsev's rule states that the more substituted (and generally more stable) alkene will be the major product. chadsprep.comchemistrysteps.com This is typically observed in E1 reactions and in E2 reactions with small, unhindered bases. chadsprep.com Hofmann's rule, conversely, predicts the formation of the least substituted alkene as the major product. libretexts.orgmasterorganicchemistry.com This outcome is favored in E2 reactions when a sterically bulky base is used, as it preferentially abstracts the more sterically accessible proton. masterorganicchemistry.com Another factor favoring the Hofmann product is the presence of a poor leaving group or a charged leaving group. libretexts.org

In the synthesis of this compound from a 2-(1-haloethyl)adamantane, the potential for forming an endocyclic double bond is negligible due to the extreme strain it would introduce in the adamantane cage (Bredt's rule). Therefore, the primary consideration is the regioselectivity of proton abstraction from the ethyl group versus the adamantyl C-H bond if a suitable leaving group were on the adamantane ring itself. For the formation of the exocyclic double bond of this compound, the key is the removal of a proton from the adamantane C2 position and a leaving group from the adjacent ethyl carbon. If the precursor is, for instance, 2-ethyl-2-adamantanol, dehydration could potentially lead to either this compound (exo) or 2-ethyl-1-adamantene (endo), with the latter being highly disfavored. With a precursor like 2-(1-haloethyl)adamantane, the only possible elimination product is this compound.

| Base Type | Predicted Major Product | Governing Rule | Rationale |

|---|---|---|---|

| Small, unhindered (e.g., EtO⁻) | More substituted alkene | Zaitsev | Thermodynamic control, formation of the more stable alkene. chadsprep.comyoutube.com |

| Bulky, hindered (e.g., t-BuO⁻) | Less substituted alkene | Hofmann | Kinetic control, abstraction of the most accessible proton. chemistrysteps.commasterorganicchemistry.com |

Ring-Expansion Reactions Leading to Ethylideneadamantanes

Ring-expansion reactions offer an alternative and elegant approach to the synthesis of adamantane derivatives with an exocyclic double bond. These reactions often proceed through carbocationic intermediates, which can undergo skeletal rearrangements to form larger ring systems.

Carbocationic rearrangements are fundamental in the chemistry of polycyclic hydrocarbons like adamantane. rsc.orgnih.govnih.gov The rigid structure of adamantane can lead to specific and often predictable rearrangement pathways. A particularly relevant transformation is the Tiffeneau-Demjanov rearrangement, which is a one-carbon ring expansion of a cycloalkanol bearing an aminomethyl group on an adjacent carbon. wikipedia.orgsynarchive.comslideshare.net This reaction proceeds via diazotization of the amine, followed by the loss of nitrogen gas to generate a primary carbocation. A subsequent 1,2-alkyl shift, driven by the relief of ring strain and the formation of a more stable carbocation, leads to the ring-expanded product. masterorganicchemistry.comwikipedia.org

A plausible synthetic route to an ethylideneadamantane precursor could involve the application of a Tiffeneau-Demjanov-type rearrangement on an adamantanone derivative. For instance, treatment of 2-(aminomethyl)adamantan-2-ol (B1267144) with nitrous acid would be expected to generate a carbocation that could rearrange to a homoadamantanone. While this specific example leads to a ketone, related carbocationic rearrangements can be engineered to produce alkenes.

An intramolecular ring expansion of adamantan-2-one itself can lead to 4-substituted homoadamantanes. rsc.org While not directly yielding an ethylidene group, this demonstrates the facility of ring expansion in the adamantane system. A more direct approach to an ethylideneadamantane could be envisioned through a modification of the Tiffeneau-Demjanov rearrangement or a related pinacol-type rearrangement on a suitably substituted adamantane precursor. For example, a 1,2-diol on the adamantane framework could undergo a pinacol (B44631) rearrangement to yield a ketone with an expanded ring, which could then be further elaborated to the desired alkene.

| Reaction Type | Precursor | Key Intermediate | Product Type |

|---|---|---|---|

| Tiffeneau-Demjanov | 1-Aminomethyl-cycloalkanol | Carbocation | Ring-expanded ketone wikipedia.orgdbpedia.org |

| Pinacol Rearrangement | 1,2-Diol | Carbocation | Ketone or Aldehyde |

| Acid-catalyzed Rearrangement | Adamantan-2-one derivative | Carbocation | Homoadamantane (B8616219) derivative rsc.org |

Expansion of Bridgehead Aldehydes and Related Intermediates

The expansion of the adamantane skeleton, particularly to form homoadamantane structures, can be a strategic approach to introduce functional groups that can be subsequently converted to the ethylidene group. While the direct expansion of a bridgehead aldehyde on the adamantane core is not a commonly cited route, related ring expansion reactions of adamantane derivatives are well-documented and provide a conceptual basis for accessing precursors to this compound.

One relevant transformation is the Demjanov reaction, which can be used to expand the adamantane ring system. For instance, starting from adamantane-2-one, a Demjanov reaction can lead to the formation of homoadamantan-2-one. mdpi.com This reaction typically involves the treatment of an aminomethyl cycloalkanol with nitrous acid to induce a ring expansion. Further functionalization of the expanded ring could then be envisioned to install the ethylidene group.

Another pertinent reaction is the Meinwald rearrangement, which involves the Lewis acid-catalyzed isomerization of epoxides to carbonyl compounds. organic-chemistry.orgnih.gov In the context of adamantane, the rearrangement of a suitably substituted adamantane epoxide could potentially lead to a ring-expanded aldehyde or ketone, which could then serve as a precursor. The reaction proceeds through the formation of a carbocation intermediate, followed by a 1,2-hydride or 1,2-alkyl shift. The specific outcome of the rearrangement is dependent on the substitution pattern of the epoxide and the reaction conditions.

Furthermore, intramolecular ring expansion reactions of adamantan-2-one itself have been explored for the synthesis of 4-substituted homoadamantanes. rsc.org These reactions, which can be considered analogous to the expansion of related intermediates, demonstrate the feasibility of manipulating the adamantane core to achieve a larger ring system. A comprehensive review of the synthesis of 1,2-disubstituted adamantane derivatives also highlights the utility of ring expansion and contraction reactions of adamantane homologues in constructing the desired framework. mdpi.comnih.gov

Olefination Reactions for Introducing the Ethylidene Moiety

The most direct and widely employed method for the synthesis of this compound involves the olefination of adamantane-2-one. This transformation converts the carbonyl group at the 2-position of the adamantane cage into the desired ethylidene double bond. Several powerful olefination methods are available for this purpose, with the Wittig reaction and the Tebbe olefination being particularly noteworthy.

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes and ketones. wikipedia.orgpressbooks.pub The reaction utilizes a phosphonium (B103445) ylide, also known as a Wittig reagent, which acts as a nucleophile and attacks the carbonyl carbon. The subsequent collapse of the resulting betaine (B1666868) or oxaphosphetane intermediate leads to the formation of the alkene and a phosphine (B1218219) oxide byproduct, the latter being the thermodynamic driving force for the reaction. lumenlearning.com

For the synthesis of this compound, adamantane-2-one is treated with ethyltriphenylphosphonium ylide. This ylide is typically prepared in situ by deprotonating ethyltriphenylphosphonium bromide with a strong base, such as n-butyllithium. masterorganicchemistry.com The sterically hindered nature of the carbonyl group in adamantane-2-one can present a challenge for some olefination reactions; however, the Wittig reaction has been shown to be effective for this substrate. wikipedia.orgmasterorganicchemistry.com A study by Olah and coworkers demonstrated that even sterically hindered ketones like 2-adamantanone (B1666556) can undergo the Wittig reaction, although in some cases with bulky phosphonium ylides, single-electron transfer reduction pathways can compete. masterorganicchemistry.com

The general steps for the Wittig reaction to produce this compound are as follows:

Formation of the phosphonium salt: Triphenylphosphine (B44618) is reacted with ethyl bromide in an SN2 reaction to form ethyltriphenylphosphonium bromide.

Generation of the ylide: The phosphonium salt is treated with a strong base (e.g., n-butyllithium) to deprotonate the carbon alpha to the phosphorus, forming the nucleophilic ylide.

Olefination: The ylide is then reacted with adamantane-2-one. The nucleophilic carbon of the ylide attacks the carbonyl carbon of the ketone, ultimately yielding this compound and triphenylphosphine oxide.

| Reactant 1 | Reactant 2 | Key Reagents | Product |

|---|---|---|---|

| Adamantane-2-one | Ethyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) | This compound |

The Tebbe olefination provides a powerful alternative to the Wittig reaction, particularly for the methylenation and alkylidenation of sterically hindered or enolizable ketones. nrochemistry.comorganic-chemistry.org The active species, the Tebbe reagent, is a titanium-based organometallic compound. wikipedia.org It is typically prepared from titanocene (B72419) dichloride and trimethylaluminum. santiago-lab.com

The mechanism of the Tebbe olefination involves the formation of a Schrock carbene upon treatment with a mild Lewis base like pyridine. nrochemistry.com This carbene then reacts with the carbonyl compound to form an oxatitanacyclobutane intermediate, which subsequently decomposes to the desired alkene and a titanium-oxo species. nrochemistry.com A key advantage of the Tebbe reagent is its lower basicity compared to many Wittig reagents, which minimizes side reactions such as enolization. nrochemistry.com

For the synthesis of this compound, a variant of the Tebbe reagent, such as one that can deliver an ethylidene group, would be required. The Petasis reagent, a related titanocene derivative, offers more flexibility in this regard, as homologs can be prepared to introduce different alkylidene groups. nrochemistry.comsantiago-lab.com The reaction of adamantane-2-one with an appropriate titanium carbene would be expected to proceed efficiently to give this compound due to the high reactivity of these reagents with sterically encumbered carbonyls.

| Reactant | Olefination Reagent | Intermediate | Product |

|---|---|---|---|

| Adamantane-2-one | Tebbe or Petasis Reagent (ethylidene variant) | Oxatitanacyclobutane | This compound |

Synthesis of Key Intermediates for this compound Production

The availability of high-quality starting materials is paramount for the successful synthesis of this compound. The primary precursors are adamantane-2-one and adamantane carbaldehydes, which serve as the foundational structures for subsequent olefination or other functional group manipulations.

Adamantane-2-one and its Functionalized Derivatives

Adamantane-2-one is the most critical intermediate for the direct synthesis of this compound via olefination reactions. The synthesis of adamantane-2-one typically starts from adamantane itself, which is a readily available hydrocarbon. The introduction of a carbonyl group at the secondary (bridge) position of the adamantane cage is achieved through oxidation.

A common and well-established method for the synthesis of adamantane-2-one is the oxidation of adamantane using concentrated sulfuric acid. orgsyn.org This reaction proceeds via the formation of an adamantyl cation, which is then oxidized. The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield and minimizing the formation of byproducts. Various modifications to this procedure have been developed to improve efficiency and selectivity. For instance, the use of a mixed acid system, such as concentrated sulfuric acid with p-toluenesulfonic acid, has been reported to give high yields of adamantane-2-one while avoiding the need for steam distillation. wipo.int Other methods involve the oxidation of adamantane in the presence of a halogenated alkane and the gradual addition of sulfur trioxide or oleum (B3057394) to maintain the sulfuric acid concentration. google.com An alternative approach utilizes an oxidizing agent comprising a carboxylic acid or sulfonic acid in the presence of sulfuric acid. google.com

| Starting Material | Oxidizing Agent/System | Reported Yield | Reference |

|---|---|---|---|

| Adamantane | Concentrated H₂SO₄ | 47-51% | orgsyn.org |

| Adamantane | Concentrated H₂SO₄ / p-toluenesulfonic acid | ≥ 65% | wipo.int |

| Adamantane | H₂SO₄ / Halogenated alkane / SO₃ or oleum | High | google.com |

| Adamantane or 1-Adamantanol | H₂SO₄ / Carboxylic or Sulfonic acid | High | google.com |

Adamantane Carbaldehydes as Starting Materials

Adamantane carbaldehydes are also valuable intermediates in adamantane chemistry. While adamantane-1-carbaldehyde (B57758) is more commonly studied, the synthesis of adamantane-2-carbaldehyde (B1281899) is relevant as a potential precursor for this compound through a one-carbon homologation followed by elimination or rearrangement, or through direct olefination of the aldehyde.

The synthesis of adamantane-2-carboxylic acid, a direct precursor to adamantane-2-carbaldehyde, can be achieved from adamantanone. researchgate.net The carboxylic acid can then be reduced to the corresponding aldehyde using standard organic transformations, such as conversion to an acid chloride followed by reduction (e.g., Rosenmund reduction) or direct reduction using reagents like diisobutylaluminium hydride (DIBAL-H).

The synthesis of adamantane-1-carboxylic acid has been well-documented and can be achieved through the Koch-Haaf reaction of adamantane with formic acid and sulfuric acid. orgsyn.org While this provides access to the 1-substituted isomer, it highlights a general strategy for introducing a carboxyl group onto the adamantane nucleus. The synthesis of adamantane-2-carbaldehyde is less commonly described but can be envisioned through functionalization at the 2-position. For example, the oxidation of 2-methyladamantane, which can be derived from adamantanone, could potentially yield the desired aldehyde. wikipedia.org

Protoadamantane (B92536) Rearrangements to Adamantane Frameworks

The synthesis of adamantane and its derivatives can be achieved through a thermodynamically driven isomerization of various tricyclic C10H16 isomers. Among these, the rearrangement of protoadamantane to the exceptionally stable adamantane framework is a cornerstone of adamantane chemistry. rsc.orgresearchgate.net This rearrangement is typically facilitated by Lewis acids or superacids, which promote the formation of carbocationic intermediates that cascade through a series of 1,2-hydride and 1,2-alkyl shifts to ultimately yield the strain-free adamantane skeleton.

Protoadamantane, being a less stable isomer, readily converts to adamantane under acidic conditions. researchgate.net This principle is not only applicable to the parent hydrocarbon but also extends to functionalized protoadamantanes, providing a strategic route to 1,2-disubstituted adamantanes. rsc.orgnih.gov For instance, the sulfuric acid-catalyzed rearrangement of 4-protoadamantanone leads to the formation of adamantanone, a key precursor for this compound. researchgate.net

The mechanism of this rearrangement involves the protonation of the carbonyl group, followed by a Wagner-Meerwein-type rearrangement. The migration of a C-C bond is driven by the relief of ring strain inherent in the protoadamantane structure and the formation of a more stable tertiary carbocation within the nascent adamantane framework.

Furthermore, substituted protoadamantane derivatives can be employed to generate specific 1,2-disubstituted adamantanes. For example, the treatment of 4-methylprotoadamantan-4-ol with acid leads to a high-yield conversion to 1-methyladamantan-2-ol and other 1,2-disubstituted derivatives. researchgate.net This highlights the synthetic utility of the protoadamantane rearrangement in accessing adamantane derivatives with specific substitution patterns that might be challenging to obtain through direct functionalization of the adamantane core.

The choice of catalyst plays a crucial role in the efficiency of the rearrangement. While strong protic acids like sulfuric acid are effective, Lewis acids such as aluminum bromide (AlBr3) are also commonly used to promote the isomerization. researchgate.netreddit.com In some instances, even heterogeneous catalysts like aluminosilicates have been shown to facilitate the rearrangement of tricyclic hydrocarbons to adamantane. rsc.org

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The most direct and widely employed method for the synthesis of this compound is the olefination of adamantanone. Several classic olefination reactions, including the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Peterson olefination, can be utilized for this transformation. The optimization of reaction conditions for these methods is paramount to achieving high yields and purity of this compound, particularly given the sterically hindered nature of the adamantanone carbonyl group.

The Wittig reaction is a cornerstone of alkene synthesis. organic-chemistry.org In the context of this compound synthesis, this involves the reaction of adamantanone with a phosphorus ylide, typically generated from ethyltriphenylphosphonium bromide. The optimization of this reaction hinges on several factors:

Base Selection: The choice of base for the deprotonation of the phosphonium salt is critical. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used to generate the non-stabilized ylide required. The concentration and stoichiometry of the base can significantly impact the yield.

Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are essential to prevent the quenching of the highly reactive ylide. The polarity and coordinating ability of the solvent can influence the reaction rate and the stability of the intermediates.

Temperature: The reaction is typically carried out at low temperatures to control the reactivity of the ylide and minimize side reactions. The temperature profile, including the addition of reagents and the warming to room temperature, can be optimized to enhance the yield.

Salt Effects: The presence of lithium salts, often from the use of n-BuLi, can influence the stereochemistry of the resulting alkene, although for the synthesis of a terminal alkene like this compound, this is less of a concern. However, salt-free conditions can sometimes lead to cleaner reactions.

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative to the Wittig reaction and often provides better yields and easier purification. wikipedia.orgalfa-chemistry.com This method employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide. Optimization strategies for the HWE synthesis of this compound include:

Phosphonate Reagent: The choice of the phosphonate ester (e.g., diethyl ethylphosphonate) can affect reactivity.

Base and Solvent System: A variety of bases, including sodium hydride, potassium tert-butoxide, and lithium diisopropylamide (LDA), can be used in solvents like THF or DME. The combination of base and solvent must be carefully selected to ensure efficient deprotonation and subsequent reaction with the sterically hindered adamantanone.

Reaction Temperature: As with the Wittig reaction, controlling the temperature during the deprotonation and olefination steps is crucial for maximizing the yield.

The Peterson olefination is another valuable method that utilizes α-silyl carbanions. organic-chemistry.org A key advantage of this reaction is the ability to control the elimination step to favor the desired alkene. For the synthesis of this compound, the reaction would involve the addition of an α-silylethyl carbanion to adamantanone, followed by elimination. Optimization would focus on:

Generation of the α-Silyl Carbanion: This is typically achieved by deprotonation of an ethylsilane (B1580638) derivative with a strong base like n-BuLi.

Elimination Conditions: The intermediate β-hydroxysilane can undergo either acid-catalyzed or base-catalyzed elimination. The choice of conditions can be optimized to ensure a high yield of this compound.

Other less common but potentially effective methods for the methylenation of sterically hindered ketones like adamantanone include the use of Tebbe's reagent . wikipedia.org This titanium-based reagent is known for its high reactivity and ability to methylenate a wide range of carbonyl compounds, including esters and amides.

Below is a comparative overview of these synthetic methodologies for the preparation of this compound from adamantanone.

| Method | Key Reagents | Typical Base | Typical Solvent | Key Optimization Parameters | Potential Advantages | Potential Challenges |

|---|---|---|---|---|---|---|

| Wittig Reaction | Ethyltriphenylphosphonium halide | n-BuLi, NaH, KHMDS | THF, Diethyl Ether | Base selection and stoichiometry, temperature control, anhydrous conditions | Widely applicable and well-understood | Generation of triphenylphosphine oxide byproduct can complicate purification; requires strong bases |

| Horner-Wadsworth-Emmons Reaction | Diethyl ethylphosphonate | NaH, LDA, KOtBu | THF, DME | Choice of phosphonate and base, reaction temperature | Water-soluble phosphate (B84403) byproduct is easily removed, often higher yielding than Wittig | Phosphonate reagent is less commercially available than some Wittig salts |

| Peterson Olefination | Ethyltrimethylsilane | n-BuLi | THF, Hexane | Conditions for the elimination of the β-hydroxysilane intermediate (acidic vs. basic) | Diastereoselective control possible for substituted alkenes; silicon byproducts are volatile | Requires handling of organosilane reagents |

| Tebbe Olefination | Tebbe's Reagent | N/A (reagent is pre-formed) | Toluene, THF | Stoichiometry of the reagent, reaction temperature | Highly reactive, effective for sterically hindered ketones, mild conditions | Reagent is air and moisture sensitive, preparation can be hazardous |

Mechanistic Investigations of 2 Ethylideneadamantane Formation and Reactivity

Unimolecular (E1) and Bimolecular (E2) Elimination Mechanisms in Adamantane (B196018) Systems

Concerted vs. Stepwise Mechanisms for Ethylidene Formation

The distinction between a concerted (E2) and a stepwise (E1) mechanism is fundamental to understanding the formation of 2-ethylideneadamantane. A concerted mechanism involves a single transition state where bond breaking (C-H and C-Leaving Group) and bond making (C=C π-bond) occur in a single, fluid step. nih.govnih.gov This is characteristic of the E2 pathway.

In contrast, a stepwise mechanism , as seen in the E1 pathway, involves the formation of a distinct carbocation intermediate. nih.govnih.gov This intermediate represents a true energy minimum on the reaction coordinate, flanked by two separate transition states for its formation and subsequent deprotonation. The choice between these mechanistic pathways can often be elucidated through kinetic isotope effect studies, which can distinguish between bond-breaking events that occur in the rate-determining step. nih.gov

Transition State Analysis in this compound Synthesis

The transition state in an elimination reaction represents the highest energy point along the reaction coordinate. In the context of the E2 synthesis of this compound, the transition state involves the simultaneous interaction of the substrate, the base, and the departing leaving group. Computational studies on adamantane systems can provide insights into the geometry and energy of these transient species. For E2 reactions, the transition state has a specific geometric requirement, which dictates the stereochemical outcome.

Stereochemical Aspects of Elimination: Anti-Periplanar Geometry Preference

A critical feature of the E2 mechanism is the stereochemical requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group. chemistrysteps.comlibretexts.org This means that the hydrogen atom and the leaving group must lie in the same plane and be on opposite sides of the carbon-carbon bond. chemistrysteps.comlibretexts.org This geometric constraint allows for the most efficient overlap of the developing p-orbitals to form the new π-bond as the C-H and C-Leaving Group bonds break. ic.ac.uk

In the rigid adamantane framework, the conformational flexibility is significantly restricted. Therefore, for an E2 elimination to occur in a 2-substituted adamantane derivative, a hydrogen atom on an adjacent carbon must be positioned anti-periplanar to the leaving group. If this geometric requirement cannot be met, the E2 pathway will be disfavored, and an E1 mechanism may become more probable, provided the conditions support the formation of a carbocation. The stereochemistry of the starting material, particularly at the carbon bearing the leaving group and the adjacent carbon, will dictate which stereoisomer of the alkene is formed in an E2 reaction. chemistrysteps.comlibretexts.orgchemistrysteps.comlibretexts.org

Carbocation Chemistry and Rearrangements Involving this compound

The formation of carbocation intermediates, particularly in E1 reactions or under strongly acidic conditions, opens up the possibility of various rearrangements. The inherent stability of the adamantyl cage makes its carbocations particularly interesting subjects of study.

Solvolytic Studies and F-Strain Effects in Ethylideneadamantyl Systems

Solvolysis reactions, where the solvent acts as the nucleophile or base, are often used to study carbocation behavior. In the case of 2-ethyl-2-adamantyl derivatives, solvolysis would proceed through the formation of the tertiary 2-ethyl-2-adamantyl cation. The rate of solvolysis can provide information about the stability of the carbocation.

One factor that can influence the reactivity of unsaturated adamantane derivatives is "F-strain" or front strain. This type of strain arises from steric hindrance at the face of the molecule where the reaction is occurring. While not extensively documented specifically for this compound, F-strain can impact the rates of reactions involving the double bond, such as additions or epoxidations, by hindering the approach of reagents.

Intermolecular Hydride Transfer Reactions

Adamantyl cations are known to undergo rapid rearrangements, often facilitated by intermolecular hydride transfer reactions. rsc.orgsemanticscholar.org In strongly acidic media, it has been shown that the rearrangement of the 1-adamantyl cation to the 2-adamantyl cation can be catalyzed by the presence of adamantane itself, which acts as a hydride donor. rsc.org

While the 2-ethyl-2-adamantyl cation is a tertiary carbocation and thus relatively stable, under certain conditions, it could potentially participate in or be formed through intermolecular hydride transfer processes. For instance, in the presence of a suitable hydride donor, the this compound could be protonated to form the 2-ethyl-2-adamantyl cation, which could then abstract a hydride from another molecule. These types of reactions are crucial in understanding the complex isomerization and equilibration processes that can occur in adamantane chemistry under acidic conditions. acs.org

Role of Hyperconjugation and Delocalization in Cation Stability

The stability of carbocation intermediates is a critical factor in dictating the pathways of organic reactions. In reactions involving this compound, the formation of the tertiary 2-adamantylideneethyl cation is a key step. The stability of this cation is significantly influenced by two primary electronic effects: hyperconjugation and delocalization.

Hyperconjugation: This phenomenon involves the interaction of electrons in a sigma bond (typically C-H or C-C) with an adjacent empty or partially filled p-orbital, resulting in an extended molecular orbital that increases the stability of the system. In the 2-adamantylideneethyl cation, the empty p-orbital of the positively charged carbon atom can overlap with the adjacent C-H and C-C sigma bonds of the adamantyl cage. This overlap allows for the delocalization of the sigma bond electrons, effectively spreading the positive charge over a larger area and thus stabilizing the cation. youtube.comyoutube.com The more alkyl groups that are adjacent to the carbocation center, the more opportunities there are for hyperconjugation, leading to greater stability. youtube.com This explains why tertiary carbocations, like the one derived from this compound, are significantly more stable than secondary or primary carbocations. youtube.comyoutube.com

Delocalization: While hyperconjugation involves sigma bond electrons, delocalization often refers to the spreading of charge through a system of pi bonds (resonance) or, in a broader sense, any distribution of electron density over multiple atoms. ucdavis.edunih.gov Although the adamantyl cage itself lacks a conjugated pi system, the concept of charge delocalization is still central to the cation's stability. The inductive effect of the bulky adamantyl group, a weakly electron-donating group, also contributes to dispersing the positive charge. youtube.com The combination of numerous sigma bonds participating in hyperconjugation effectively delocalizes the positive charge, making the 2-adamantylideneethyl cation a relatively stable intermediate. stackexchange.com

Electrophilic Addition Reactions to the Ethylidene Double Bond

The ethylidene group of this compound features a carbon-carbon double bond, which is a region of high electron density due to the presence of a pi bond. lumenlearning.comlibretexts.org This electron-rich nature makes the double bond susceptible to attack by electrophiles—species that are electron-deficient. unacademy.com An electrophilic addition reaction is a fundamental process in which the pi bond is broken, and two new sigma bonds are formed by the addition of an electrophile and a nucleophile across the double bond. libretexts.orgwikipedia.org

The general mechanism is initiated by the electrophile (E⁺) attracting the pi electrons of the double bond. This interaction leads to the breaking of the pi bond and the formation of a new sigma bond between the electrophile and one of the carbons of the original double bond. This process results in the formation of a carbocation intermediate, with the positive charge residing on the other carbon of the original double bond. unacademy.comlibretexts.org The reaction is completed when a nucleophile (Nu⁻) attacks the electron-deficient carbocation, forming the second sigma bond. libretexts.org

Common reagents that undergo electrophilic addition with alkenes like this compound include:

Hydrohalogenation: Addition of hydrogen halides (HX, e.g., HBr, HCl). wikipedia.org

Hydration: Addition of water (H₂O) in the presence of an acid catalyst. wikipedia.org

Halogenation: Addition of halogens (X₂, e.g., Br₂, Cl₂). wikipedia.org

Mechanistic Pathways of Addition

The electrophilic addition to the double bond of this compound typically proceeds through a two-step mechanism known as the AdE2 (bimolecular electrophilic addition) mechanism. youtube.com

Step 1: Electrophilic Attack and Formation of a Carbocation The reaction begins with the electrophile (e.g., the hydrogen atom from HBr, which is partially positive) being attacked by the pi electrons of the ethylidene double bond. unacademy.comlibretexts.org This is the slow, rate-determining step of the reaction because it involves the breaking of the stable pi bond and the formation of a high-energy carbocation intermediate. youtube.comyoutube.com The pi electrons form a new sigma bond with the electrophile. This addition can, in principle, occur at either carbon of the double bond. However, the electrophile will add in a way that produces the most stable carbocation intermediate. lumenlearning.com For this compound, the electrophile (H⁺) adds to the terminal CH₂ carbon, leading to the formation of a more stable tertiary carbocation on the carbon atom attached to the adamantane ring. youtube.comlibretexts.org

Step 2: Nucleophilic Attack The carbocation intermediate is a highly reactive, electron-deficient species. lumenlearning.com In the second, faster step of the mechanism, it is rapidly attacked by a nucleophile (e.g., the bromide ion, Br⁻, from HBr). libretexts.org The nucleophile donates a pair of electrons to the positively charged carbon, forming a new sigma bond and resulting in the final, neutral addition product. libretexts.org

| Step | Description | Reactants | Intermediate/Product |

| 1 | The pi bond of the alkene attacks the electrophile (H⁺). | This compound + HBr | 2-(1-Adamantyl)ethyl cation + Br⁻ |

| 2 | The nucleophile (Br⁻) attacks the carbocation. | 2-(1-Adamantyl)ethyl cation + Br⁻ | 2-(1-Bromoethyl)adamantane |

Regioselectivity and Stereoselectivity in Addition Products

Regioselectivity Regioselectivity refers to the preference for one direction of bond formation over another, leading to a specific constitutional isomer as the major product. masterorganicchemistry.com In the electrophilic addition to an unsymmetrical alkene like this compound, the reaction is highly regioselective. The outcome is reliably predicted by Markovnikov's Rule . lumenlearning.comyoutube.com

This rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom that already holds the greater number of hydrogen atoms. lumenlearning.com The underlying principle is the formation of the most stable carbocation intermediate. youtube.comlibretexts.org

Pathway A (Favored): The electrophile (H⁺) adds to the terminal carbon (the CH₂ group) of the double bond. This generates a tertiary carbocation on the carbon atom directly attached to the adamantane ring. This cation is highly stabilized by hyperconjugation and the inductive effect of the bulky alkyl group.

Pathway B (Disfavored): If the H⁺ were to add to the internal carbon of the double bond, a primary carbocation would form on the terminal carbon. Primary carbocations are significantly less stable than tertiary ones and therefore form much more slowly. libretexts.org

Consequently, the reaction proceeds almost exclusively through Pathway A, yielding the Markovnikov product where the nucleophile (e.g., Br⁻) is bonded to the more substituted carbon atom. scribd.com

Stereoselectivity Stereoselectivity concerns the preferential formation of one stereoisomer over another. youtube.com The stereochemical outcome of an electrophilic addition depends on the mechanism and the nature of the intermediate. libretexts.org

When the addition proceeds through a planar carbocation intermediate, as is the case with hydrohalogenation of this compound, the reaction is generally not stereoselective. libretexts.orglibretexts.org The carbocation is sp² hybridized and has a flat, trigonal planar geometry. libretexts.org The incoming nucleophile can attack this planar intermediate from either face (top or bottom) with roughly equal probability. libretexts.org If the addition creates a new chiral center, a racemic mixture of enantiomers will be formed. libretexts.org

In contrast, some electrophilic additions, such as halogenation with Br₂, can proceed through a bridged, cyclic intermediate (a bromonium ion). In such cases, the nucleophile must attack from the side opposite to the bridging group (anti-addition), leading to a high degree of stereoselectivity. lasalle.edu

| Reaction Type | Intermediate | Stereochemical Outcome |

| Hydrohalogenation (e.g., HBr) | Planar Carbocation | Non-stereoselective (Syn and Anti addition possible) |

| Halogenation (e.g., Br₂) | Bridged Halonium Ion | Stereoselective (Anti-addition) |

An in-depth analysis of the complex molecular architecture of this compound has been achieved through the application of sophisticated spectroscopic techniques. This article details the advanced structural and spectroscopic characterization of this compound, focusing on nuclear magnetic resonance spectroscopy, vibrational spectroscopy, and mass spectrometry to fully elucidate its three-dimensional structure and chemical properties.

Theoretical and Computational Studies of 2 Ethylideneadamantane

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules from first principles. For 2-ethylideneadamantane, these methods provide insights into its stability, reactivity, and spectroscopic properties by solving the Schrödinger equation, either approximately or with high accuracy.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure of medium to large-sized molecules like this compound. researchgate.netresearchgate.net DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to compute than the many-electron wavefunction. researchgate.net This approach offers a favorable balance between computational cost and accuracy. researchgate.net

DFT calculations are employed to determine key properties of this compound, such as its optimized geometry, total electronic energy, and the distribution of electron density. The choice of the exchange-correlation functional (e.g., B3LYP, PBE) and the basis set (e.g., 6-31G(d), cc-pVTZ) is crucial for obtaining reliable results. arxiv.org For adamantane (B196018) derivatives, DFT has been successfully used to predict structural parameters and cohesive energies. libretexts.org

Table 1: Representative Data from DFT Calculations on Adamantane Derivatives (Note: Specific data for this compound is not readily available in the literature; this table is illustrative of typical data obtained for related adamantane structures.)

| Property | Adamantane | 1-Adamantyl Cation |

| Total Energy (Hartree) | -391.8 | -390.9 |

| HOMO-LUMO Gap (eV) | ~7.5 | - |

| C-C Bond Length (Å) | 1.54 | 1.60 (avg.) |

| C-H Bond Length (Å) | 1.10 | 1.11 (avg.) |

Data is hypothetical and based on typical values for adamantane systems.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their formulation. ufmg.br These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, aim to provide a more rigorous solution to the Schrödinger equation compared to DFT, often at a higher computational cost. mdpi.com

For a molecule like this compound, ab initio calculations can provide benchmark data for its energetic and structural properties. High-accuracy ab initio studies on related adamantane systems have been used to investigate their hydration and interaction energies. ufmg.br For instance, MP2 level of theory has been used to study hydrogen-bond interactions in hydrated complexes of biomolecules with similar structural motifs. ufmg.br While computationally intensive, these methods are invaluable for validating results from more approximate methods like DFT and for studying systems where electron correlation effects are particularly important. mit.edu

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. ossila.com An analysis of the MOs of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical reactivity and electronic properties. ossila.comresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key parameter that influences the molecule's stability and its UV-visible absorption characteristics. libretexts.orgwikipedia.org For adamantane, the HOMO-LUMO gap is large, reflecting its high stability. wikipedia.org The introduction of the ethylidene group is expected to lower this gap, making this compound more reactive and likely to absorb light at longer wavelengths compared to the parent adamantane.

Table 2: Frontier Molecular Orbital Energies of Adamantane (Illustrative)

| Molecular Orbital | Energy (eV) |

| LUMO | +1.5 |

| HOMO | -6.0 |

| HOMO-LUMO Gap | 7.5 |

This data is illustrative for the parent adamantane molecule. The presence of the ethylidene group in this compound would alter these values.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides a detailed electronic description, molecular mechanics and dynamics offer a computationally efficient way to study the behavior of larger molecular systems and their conformational dynamics over time.

Molecular Mechanics (MM) methods treat molecules as a collection of atoms held together by springs, using a classical force field to calculate the potential energy of a given conformation. youtube.com This approach is particularly well-suited for conformational analysis, which involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them. arxiv.orgnih.govresearchgate.net

Energy minimization, also known as geometry optimization, is a computational process used to find the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface. youtube.comyoutube.com For this compound, this would yield its most stable conformation. This is a routine procedure in most computational chemistry studies. youtube.com

Locating transition states is a more complex task, as it involves finding a first-order saddle point on the potential energy surface, which represents the energy maximum along a reaction coordinate. mit.eduresearchgate.net Computational methods are essential for determining the structure and energy of transition states, which are fleeting and difficult to observe experimentally. mit.edu For reactions involving this compound, such as addition reactions to the double bond or isomerization, theoretical calculations can map out the entire reaction pathway, identifying reactants, products, intermediates, and the transition states that connect them. researchgate.netnih.gov For example, in the study of the reaction of adamantylideneadamantane with bromine, a structurally similar system, transition states were successfully located using HF and B3LYP levels of theory. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly Density Functional Theory (DFT), are well-established for predicting the spectroscopic properties of organic molecules with a high degree of accuracy. nih.gov These predictions are invaluable for assigning experimental spectra, confirming molecular structures, and understanding the electronic environment of atoms within a molecule. nih.gov

The process typically involves optimizing the geometry of the this compound molecule at a given level of theory, such as with the B3LYP functional and a 6-31G(d) basis set. nih.gov Following geometry optimization, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often with a larger basis set (e.g., 6-311+G(2d,p)) and a solvent model to simulate experimental conditions. nih.govnih.gov The choice of functional is crucial, with methods like WP04 having been specifically optimized for ¹H shifts. nih.gov

Similarly, infrared (IR) frequencies and intensities can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations yield the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule. This data aids in the interpretation of experimental IR spectra by assigning specific absorption bands to molecular motions, such as C=C stretching, C-H stretching, and various bending modes. researchgate.netresearchgate.net

Below are illustrative tables representing the type of data generated from such computational predictions for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: These are hypothetical values based on typical chemical shift ranges for illustrative purposes.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Adamantane CH (bridgehead) | 1.80 - 2.00 | 38.0 - 40.0 |

| Adamantane CH₂ | 1.60 - 1.85 | 28.0 - 30.0 |

| Vinylic =CH- | 5.20 - 5.40 | 115.0 - 120.0 |

| Vinylic =C(CH₃) | --- | 145.0 - 150.0 |

| Methyl -CH₃ | 1.55 - 1.70 | 12.0 - 15.0 |

Table 2: Predicted Key IR Frequencies for this compound. Note: These are hypothetical values for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-H Stretch (sp³) | 2850 - 2950 | Stretching of C-H bonds in the adamantane cage and methyl group |

| C-H Stretch (sp²) | 3010 - 3090 | Stretching of the vinylic C-H bond |

| C=C Stretch | 1640 - 1680 | Stretching of the carbon-carbon double bond |

| CH₂ Scissoring | 1440 - 1470 | Bending mode of the methylene (B1212753) groups in the adamantane cage |

| CH₃ Bending | 1370 - 1390 | Bending mode of the methyl group |

Computational Design of Novel this compound Derivatives

In silico design is a cornerstone of modern materials science and drug discovery, enabling the rational design and screening of novel compounds before their synthesis. nih.govnih.gov Starting with a core scaffold like this compound, computational methods can be used to create a virtual library of derivatives and predict their properties.

The design process begins by identifying sites on the this compound molecule for modification, such as the adamantane cage or the methyl group. Various functional groups (e.g., electron-donating or electron-withdrawing groups) can be computationally substituted at these positions. researchgate.net For each designed derivative, quantum chemical calculations, primarily using DFT, are performed to optimize its geometry and compute key electronic and structural properties. nih.gov

These properties can include:

Electronic Properties: Ionization potential, electron affinity, and the energy of frontier molecular orbitals (HOMO/LUMO) can be calculated to assess the molecule's reactivity and electronic behavior.

Steric Properties: Molecular volume and surface area can be determined to understand how the derivative might interact with other molecules or surfaces.

Spectroscopic Properties: Predicted NMR and IR spectra can be generated to serve as a reference for future experimental characterization.

By screening this virtual library of derivatives for a desired set of properties, researchers can prioritize the most promising candidates for synthesis, significantly accelerating the discovery process and reducing experimental costs. nih.gov

Reaction Pathway Exploration and Transition State Characterization via Computational Methods

Understanding the detailed mechanism of a chemical reaction is crucial for controlling its outcome and optimizing conditions. Computational chemistry offers methods to map out the entire potential energy surface (PES) for a reaction, identifying all relevant intermediates and, most importantly, the transition states that connect them. ethz.chresearchgate.net

A computational study of a reaction involving this compound, such as an electrophilic addition to the double bond, would typically involve the following steps:

Geometry Optimization: The structures of the reactant (this compound and the electrophile), the expected intermediate(s) (e.g., a carbocation), and the final product(s) are optimized to find their lowest energy conformations. nih.govresearchgate.net

Transition State (TS) Search: Locating the transition state, which is a first-order saddle point on the PES, is a critical step. ucsb.edu Various algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods or eigenvector-following techniques, are employed to find a structure that connects the reactant and product. ucsb.eduyoutube.com For complex reactions, methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path between known reactants and products. researchgate.net

Frequency Calculation and TS Verification: Once a candidate TS structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the path of the atoms during the transformation). youtube.comscm.com

Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located transition state correctly connects the desired reactant and product, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state in both directions, ensuring it leads to the correct energy minima on the PES. nih.govresearchgate.net

Reactivity, Derivatization, and Transformation Pathways of 2 Ethylideneadamantane

Hydrogenation and Halogenation of the Ethylidene Double Bond

The ethylidene double bond of 2-ethylideneadamantane is susceptible to addition reactions, most notably hydrogenation and halogenation, which saturate the bond.

Hydrogenation: Catalytic hydrogenation of this compound involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. This reaction converts the unsaturated ethylidene group into a saturated ethyl group, yielding 2-ethyladamantane. The reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond from the surface of the catalyst. youtube.comyoutube.com The bulky adamantane (B196018) cage can influence the stereochemistry of this addition by sterically hindering one face of the molecule.

Common catalysts for this transformation include platinum (Pt), palladium (Pd), and nickel (Ni). youtube.comyoutube.comyoutube.com The reaction proceeds by adsorbing both the alkene and hydrogen onto the catalyst surface, weakening the H-H and π-bonds, and facilitating the addition. youtube.com

Table 1: Conditions for Hydrogenation of this compound

| Reagents | Catalyst | Product | Type of Addition |

|---|---|---|---|

| H₂ | Pd/C, PtO₂, or Raney Ni | 2-Ethyladamantane | Syn-addition |

Functionalization of the Adamantane Cage and Ethylidene Moiety

The ethylidene group is the primary site for functionalization, although reactions on the adamantane cage itself are also possible under more forcing conditions.

Epoxidation: The double bond of this compound can be converted into an epoxide, a three-membered ring containing an oxygen atom. This is commonly achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequently used reagent. masterorganicchemistry.commasterorganicchemistry.comleah4sci.comquora.com The reaction is a concerted, stereospecific syn-addition where the geometry of the alkene is retained in the epoxide product. masterorganicchemistry.comquora.com The product of this reaction is this compound oxide.

Table 2: Epoxidation of this compound

| Reagent | Product | Key Features |

|---|---|---|

| m-CPBA | This compound oxide | Concerted mechanism, Syn-addition leah4sci.com |

Syn-dihydroxylation: This can be achieved using osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃) or using cold, dilute potassium permanganate (KMnO₄). wikipedia.orgpearson.comorganic-chemistry.orglibretexts.org This process yields 2-(1,2-dihydroxyethyl)adamantane with the two hydroxyl groups on the same side of the original double bond.

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org The nucleophilic attack of water on the protonated epoxide intermediate results in the two hydroxyl groups being on opposite faces.

Addition of Alcohols: In the presence of an acid catalyst, alcohols can add across the ethylidene double bond. chadsprep.comchemistrysteps.comyoutube.comlibretexts.org The reaction follows Markovnikov's rule, where the proton from the acid adds to the less substituted carbon of the double bond, and the alcohol (as a nucleophile) attacks the more substituted and more stable carbocation intermediate. chadsprep.comchemistrysteps.com For this compound, protonation of the terminal CH₂ group would lead to a tertiary carbocation stabilized by the adamantyl group, which is then attacked by the alcohol to form an ether. youtube.com

Addition of Amines (Hydroamination): The addition of amines to unactivated alkenes, known as hydroamination, is typically challenging and often requires a catalyst. wikipedia.org Catalysts based on alkali metals or transition metals can facilitate the intermolecular addition of a primary or secondary amine across the double bond of this compound to form an adamantyl-substituted amine.

Addition of Carboxylic Acids: Similar to the addition of alcohols, carboxylic acids can add across the double bond under acidic conditions. The reaction proceeds via a carbocation intermediate, following Markovnikov's rule, to yield an ester derivative of the adamantane.

Cycloaddition Reactions Involving the Ethylidene Group

The π-system of the ethylidene group can participate in cycloaddition reactions to form new ring systems.

[4+2] Cycloaddition (Diels-Alder Reaction): In a Diels-Alder reaction, the ethylidene double bond can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com The reactivity of this compound as a dienophile is influenced by the electronic nature of the adamantyl group. Electron-withdrawing groups on the dienophile generally accelerate the reaction. organic-chemistry.orgyoutube.com

[2+2] Cycloaddition: The formation of four-membered rings via a [2+2] cycloaddition is typically a photochemical process. aklectures.comlibretexts.orgslideshare.net Under UV irradiation, this compound can react with another alkene to form a cyclobutane ring. youtube.comresearchgate.net These reactions are synthetically useful for creating strained ring systems. libretexts.org

Rearrangement Reactions of this compound Derivatives

The rigid and thermodynamically stable adamantane cage is generally resistant to rearrangement. However, derivatives of this compound that can form a carbocation adjacent to or within the adamantane framework can potentially undergo Wagner-Meerwein rearrangements. wikipedia.orguni-giessen.de This type of 1,2-alkyl or hydride shift is driven by the formation of a more stable carbocation. wikipedia.orguni-giessen.deresearchgate.net For example, if a reaction on a derivative of this compound leads to a secondary carbocation, a rearrangement could occur to form a more stable tertiary carbocation at a bridgehead position of the adamantane skeleton. uni-giessen.deresearchgate.netnih.gov

Polymerization Reactions of this compound as a Monomer

This compound, as an alkene, can potentially act as a monomer in addition polymerization reactions.

Cationic Polymerization: Due to the ability of the adamantyl group to stabilize an adjacent positive charge, this compound is a candidate for cationic polymerization. wikipedia.orgyoutube.comyoutube.comlibretexts.org Initiation with a strong acid or Lewis acid could generate a tertiary carbocation, which then propagates by adding to subsequent monomer units. youtube.comlibretexts.orgyoutube.com The steric bulk of the adamantyl group would significantly influence the polymer's properties, likely resulting in a rigid polymer with a high glass transition temperature.

Free Radical Polymerization: While less common for such substituted alkenes due to steric hindrance, free radical polymerization could be initiated using a radical initiator like AIBN or benzoyl peroxide. nih.govhacettepe.edu.trlibretexts.orgresearchgate.netlumenlearning.com The propagating radical chain would add across the double bond of the monomer. The large adamantyl group would likely hinder chain propagation, potentially leading to polymers with lower molecular weights compared to less hindered monomers.

Advanced Applications in Materials and Supramolecular Chemistry

2-Ethylideneadamantane in Polymer Science and Materials Engineering

The incorporation of the adamantane (B196018) moiety into polymer chains is a well-established strategy for developing high-performance materials. The inherent properties of adamantane, such as its high thermal stability, chemical resistance, and rigid, diamondoid structure, can significantly enhance the performance of the resulting polymers. wikipedia.orglibretexts.org

Monomer in Controlled Radical Polymerization (CRP)

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. While direct studies on the CRP of this compound are absent from the literature, extensive research has been conducted on the CRP of other adamantane-containing monomers, most notably adamantyl methacrylates. These studies serve as a valuable model for predicting the behavior of this compound in similar polymerization systems. The bulky adamantyl group can influence the polymerization kinetics, and CRP offers a robust platform to control the incorporation of such sterically demanding monomers into polymer chains.

Synthesis of Specialty Polymers and Copolymers with Tuned Properties

The introduction of the adamantane cage into polymers, either in the main chain or as a pendant group, leads to materials with a unique combination of properties. libretexts.org Copolymerization of adamantane-containing monomers with other monomers, such as methyl methacrylate (B99206) (MMA), allows for the fine-tuning of the final polymer's characteristics. wikipedia.org

Key Properties Influenced by the Adamantane Moiety:

Thermal Stability: The rigid structure of adamantane restricts the thermal motion of polymer chains, leading to a significant increase in the glass transition temperature (Tg) and thermal decomposition temperature. wikipedia.orglibretexts.org For instance, adamantane-containing polyimides exhibit significantly high glass transition temperatures, ranging from 285–440 °C. nih.gov

Mechanical Properties: The incorporation of the bulky adamantane group can enhance the stiffness and mechanical strength of polymers. wikipedia.orgusda.gov

Optical Properties: Adamantane-containing polymers often exhibit high optical transparency and a tunable refractive index. wikipedia.orgnih.gov

Dielectric Properties: The nonpolar nature and the increase in free volume associated with the adamantane cage can lead to polymers with low dielectric constants and low water absorption, making them attractive for microelectronics. wikipedia.orgyoutube.com

Table 1: Comparison of Properties of Adamantane-Containing Polymers and a Conventional Polymer

| Property | Polymethyl Methacrylate (PMMA) | Adamantane-Containing Methacrylate Polymers | Polyimides with Adamantane |

| Glass Transition Temperature (Tg) | ~105 °C | Higher than PMMA wikipedia.org | 285–440 °C nih.gov |

| Optical Transparency | High | >95% in the UV-visible region wikipedia.org | >80% at 400 nm nih.gov |

| Refractive Index | ~1.49 | 1.51–1.52 wikipedia.org | Not specified |

| Dielectric Constant | ~3.0-3.6 | Lower than PMMA wikipedia.org | 2.58 at 10 GHz (for a related adamantane polymer) youtube.com |

| Water Absorption | ~0.3% | Lower than PMMA wikipedia.org | 0.12% (for a related adamantane polymer) youtube.com |

Development of Flame Retardant Materials

The development of halogen-free flame retardants is a critical area of materials science. Adamantane derivatives have emerged as promising candidates for this application. Their inherent thermal stability contributes to the formation of a protective char layer upon combustion, which acts as a barrier to heat and mass transfer, thus inhibiting the spread of flames. researchgate.netuniv-lille.fr

Research has focused on synthesizing adamantane-based compounds containing phosphorus moieties, which are known to be effective flame-retardant elements. researchgate.net These compounds can be incorporated into polymer matrices like polycarbonate (PC) to significantly enhance their fire resistance. The mechanism of flame retardancy is believed to involve both condensed-phase and gas-phase actions, where the adamantane structure promotes charring, and the phosphorus compounds interfere with the combustion cycle in the gas phase.

Polymeric Materials for Advanced Engineering Applications (e.g., Aerospace, Electronics)

The exceptional properties of adamantane-containing polymers make them highly suitable for demanding applications in the aerospace and electronics industries. libretexts.orgyoutube.commdpi.comresearchgate.netresearchgate.netarxiv.orgscribd.com

Aerospace Applications: The combination of high thermal stability, mechanical strength, and low density makes these polymers attractive for use in aircraft and spacecraft components. youtube.commdpi.comresearchgate.netarxiv.orgscribd.com Their resistance to harsh environments, including high temperatures and oxidative conditions, is a key advantage.

Supramolecular Chemistry Involving this compound Scaffolds

The unique size, shape, and hydrophobicity of the adamantane cage make it an ideal guest molecule in host-guest chemistry, a cornerstone of supramolecular chemistry. youtube.comvulcanchem.comrsc.org This has led to the development of a wide range of self-assembling systems with applications in drug delivery, sensing, and materials science.

Host-Guest Interactions and Molecular Recognition

Adamantane and its derivatives exhibit a strong binding affinity for cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The adamantane moiety fits snugly into the β-cyclodextrin cavity, forming a stable 1:1 inclusion complex. youtube.comvulcanchem.comrsc.org This highly specific molecular recognition has been widely exploited to construct supramolecular assemblies.

By functionalizing polymers with adamantane groups and cyclodextrins, it is possible to create self-healing hydrogels, stimuli-responsive materials, and targeted drug delivery systems. lumenlearning.comusm.edursc.orgencyclopedia.pubmdpi.comresearchgate.netmdpi.com The reversible nature of the host-guest interaction allows for the dynamic assembly and disassembly of these systems in response to external stimuli such as temperature, pH, or the presence of competitive guest molecules. While specific studies involving this compound in this context are not available, its adamantane core would undoubtedly enable it to participate in similar host-guest interactions, opening up possibilities for its use in the design of novel supramolecular materials.

Self-Assembly of Adamantane-Based Systems

The self-assembly of molecules into well-defined, functional superstructures is a cornerstone of nanotechnology and materials science. Adamantane-based systems, synthesized from precursors such as this compound, are highly effective in this regard due to their precise geometry and strong hydrophobic character, which drives their association in aqueous environments.

A primary mechanism for the self-assembly of adamantane derivatives is host-guest interaction. The adamantane cage fits snugly within the hydrophobic cavities of macrocyclic hosts like cyclodextrins and cucurbit[n]urils. nih.gov This strong and specific recognition is a powerful tool for programming molecular assembly. For instance, by functionalizing the adamantane core—a process that can begin with the chemical modification of the ethylidene group in this compound—molecules can be designed to form linear chains, networks, or vesicles. nih.gov

The key research findings in this area include:

Host-Guest Complexation: The formation of stable inclusion complexes between adamantane derivatives and hosts like cucurbit[n]urils is a well-established principle for creating drug delivery systems and biosensors. nih.gov The adamantane moiety acts as a hydrophobic anchor.

Hydrogen-Bonded Networks: Adamantane derivatives functionalized with groups capable of hydrogen bonding, such as carboxylic acids or amides, can self-assemble into predictable one-, two-, or three-dimensional networks. The rigid adamantane core serves as a geometric scaffold, directing the spatial orientation of the hydrogen bonds.

Amphiphilic Assembly: By attaching a polar head group to the hydrophobic adamantane tail, amphiphilic molecules can be created. These molecules can self-assemble in solution to form micelles or vesicles, which have applications in drug delivery and materials science. nih.gov

| System Type | Driving Force | Host/Partner Molecule | Resulting Structure | Potential Application |

|---|---|---|---|---|

| Host-Guest | Hydrophobic Effect, van der Waals | Cucurbit[n]uril (CB[n]) | 1:1 Inclusion Complex | Drug Delivery, Bioimaging nih.gov |

| Amphiphilic | Hydrophobic Effect | Water (Solvent) | Vesicles / Micelles | Controlled Release Systems nih.gov |

| Directional H-Bonding | Hydrogen Bonding | Self-Assembling | 1D Chains / 2D Sheets | Crystal Engineering |

Design of Mechanically Interlocked Molecules (MIMs) and Cage Compounds

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are architectures where two or more components are linked topologically without a covalent bond. naturalspublishing.comnih.gov The design of these molecules often requires bulky "stopper" groups to prevent the components from dissociating. Adamantane derivatives are ideal for this role due to their large steric footprint.

This compound can serve as a starting point for synthesizing these stopper groups. The ethylidene functionality can be modified to create a reactive site for attaching the adamantane cage to the end of a linear molecule (the "thread" in a rotaxane). Once threaded through a macrocycle (the "wheel"), the bulky adamantane group prevents the wheel from slipping off, creating a stable rotaxane. rsc.org

Key research findings include:

Rotaxane Synthesis: Adamantane-based stoppers have been successfully used to create high-yield syntheses of nih.govrotaxanes. The stability and inertness of the adamantane group ensure the integrity of the final interlocked structure.

Molecular Machines: The movement of the wheel along the thread in rotaxanes can be controlled by external stimuli, making them fundamental components of artificial molecular machines. naturalspublishing.com Adamantane's defined structure is crucial for predictable and controlled motion.

Cage Compounds: The rigidity of the adamantane scaffold is also exploited in the synthesis of molecular cages. By linking multiple adamantane units together through covalent bonds, porous structures with well-defined cavities can be constructed for applications in gas storage and separation.

Catalytic Roles and Scaffolds for Catalysis

The unique structural properties of the adamantane framework have made it a valuable scaffold in the design of catalysts. Its rigidity prevents undesirable conformational changes during a catalytic cycle, while its bulk can be used to create specific steric environments around a metal center, influencing the selectivity of a reaction.

Ligand Design for Homogeneous Catalysis

In homogeneous catalysis, the performance of a metal catalyst is heavily influenced by the ligands coordinated to it. Ligands modify the electronic properties and steric environment of the metal center, thereby controlling its activity and selectivity. mdpi.com Adamantyl groups, which can be derived from this compound via hydrogenation and functionalization, are highly effective components of ligands for several reasons:

Steric Bulk: The large size of the adamantyl group can promote the formation of coordinatively unsaturated metal complexes, which are often the active catalytic species. This steric hindrance also helps stabilize monomeric metal centers and can create a specific "pocket" that favors the binding of one substrate over another, leading to high selectivity.

Electron-Donating Properties: As an alkyl group, the adamantyl moiety is strongly electron-donating. When incorporated into ligands like phosphines, it increases the electron density on the metal center. This enhanced electron richness can facilitate key steps in catalytic cycles, such as oxidative addition in cross-coupling reactions. researchgate.net

A notable application is in palladium-catalyzed cross-coupling reactions, where bulky, electron-rich phosphine (B1218219) ligands containing adamantyl groups have demonstrated superior performance, especially with challenging substrates.

| Ligand Type | Key Property | Effect on Metal Center | Application Example | Benefit |

|---|---|---|---|---|

| Adamantyl-Phosphine | Steric Bulk | Promotes reductive elimination | Suzuki-Miyaura Coupling | High turnover numbers |

| Adamantyl-Phosphine | Electron-Donating | Facilitates oxidative addition | Buchwald-Hartwig Amination | Use of less reactive substrates |

| AZADO Catalyst | Rigid Scaffold | Stabilizes nitroxyl (B88944) radical | Alcohol Oxidation nih.gov | High efficiency and selectivity nih.gov |

Supports or Precursors for Heterogeneous Catalysts

While the adamantane framework is prominent in homogeneous catalysis, it also finds application in the development of heterogeneous catalysts. In this context, adamantane derivatives can serve either as precursors to the active catalytic material or as structural components of the catalyst support.

Catalyst Precursors: Organometallic complexes featuring adamantyl ligands can be used as precursors for creating supported metal catalysts. mdpi.com These complexes can be adsorbed onto a high-surface-area support material like silica (B1680970) or titania. Subsequent thermal treatment (calcination) removes the organic ligand, leaving behind highly dispersed metal nanoparticles that are active catalytic sites. The initial structure of the adamantyl-ligated precursor can influence the size and distribution of the final metal particles.

Functionalized Supports: The surface of a support material can be modified with adamantane derivatives to alter its properties. For example, the ethylidene group of this compound provides a reactive handle that could be used to graft the molecule onto the surface of an oxide support. Such a modification would make the surface more hydrophobic, which could be advantageous for reactions involving nonpolar substrates in aqueous media. While less common, this approach offers a way to fine-tune the environment of the catalytic reaction.

The primary role of this compound in this context is as a versatile starting material. Its conversion to functionalized adamantanes allows for the systematic design of ligands and catalyst precursors with tailored steric and electronic properties, ultimately enabling more efficient and selective chemical transformations.

Comparative Studies and Structure Reactivity Relationships

Comparison of (Z)- and (E)-2-Ethylideneadamantane Isomers

The geometry of the exocyclic double bond in 2-ethylideneadamantane gives rise to two geometric isomers: (Z)-2-ethylideneadamantane and (E)-2-ethylideneadamantane. The spatial arrangement of the methyl group relative to the bulky adamantane (B196018) cage in these isomers leads to significant differences in their steric and electronic properties, which in turn govern their relative stability and reactivity.

Steric (F-Strain) Effects on Reactivity and Conformation

The concept of front strain, or F-strain, is crucial in understanding the behavior of the this compound isomers. F-strain arises from the steric repulsion between substituents on adjacent atoms. In the context of these isomers, the primary steric interaction is between the methyl group of the ethylidene moiety and the adamantane framework.

In the (Z)-isomer, the methyl group is positioned away from the bulk of the adamantane cage. Conversely, in the (E)-isomer, the methyl group is directed towards the adamantane structure, leading to significant steric hindrance. This increased steric crowding in the (E)-isomer results in greater ground-state energy, making it thermodynamically less stable than the (Z)-isomer.

This difference in steric strain also influences the reactivity of the isomers. Electrophilic attack on the double bond, for example, is expected to be more facile from the less hindered face of the molecule. In the (E)-isomer, the approach of a reagent is sterically impeded by the proximate methyl group and the adamantane cage, potentially leading to lower reaction rates compared to the more accessible double bond of the (Z)-isomer.

Table 1: Calculated Relative Energies of this compound Isomers

| Isomer | Calculation Method | Relative Energy (kcal/mol) |

|---|---|---|

| (Z)-2-Ethylideneadamantane | DFT (B3LYP/6-31G*) | 0.00 (Reference) |

Electronic Effects and Hyperconjugation in Isomeric Systems